molecular formula C21H17BrN2O4S B11365898 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxyphenyl)acetamide

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B11365898
M. Wt: 473.3 g/mol
InChI Key: ONUMPALLIYKZTB-UHFFFAOYSA-N
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Description

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxyphenyl)acetamide is a complex organic compound that features a brominated dibenzo[c,e][1,2]thiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxyphenyl)acetamide typically involves multiple steps. The starting material is often a dibenzo[c,e][1,2]thiazine derivative, which undergoes bromination to introduce the bromine atom at the 9th position. This is followed by oxidation to form the 5,5-dioxido group. The final step involves the acylation of the dibenzo[c,e][1,2]thiazine core with N-(2-methoxyphenyl)acetamide under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the functional groups on the compound.

    Reduction: Reduction reactions can potentially remove the bromine atom or reduce the dioxido groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield additional oxo groups, while substitution could introduce new functional groups in place of the bromine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The brominated dibenzo[c,e][1,2]thiazine core can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxyphenyl)acetamide lies in its bromine atom, which can influence its reactivity and biological activity. Compared to its chloro and fluoro analogs, the brominated compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H17BrN2O4S

Molecular Weight

473.3 g/mol

IUPAC Name

2-(9-bromo-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C21H17BrN2O4S/c1-28-19-8-4-3-7-17(19)23-21(25)13-24-18-11-10-14(22)12-16(18)15-6-2-5-9-20(15)29(24,26)27/h2-12H,13H2,1H3,(H,23,25)

InChI Key

ONUMPALLIYKZTB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C3=C(C=C(C=C3)Br)C4=CC=CC=C4S2(=O)=O

Origin of Product

United States

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